![molecular formula C11H15N B2411686 4-Ethyl-1,2,3,4-tetrahydroquinoline CAS No. 22494-02-6](/img/structure/B2411686.png)
4-Ethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-Ethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 22494-02-6 . It has a molecular weight of 161.25 . The compound is in liquid form at room temperature .
Synthesis Analysis
The synthesis of 4-Ethyl-1,2,3,4-tetrahydroquinoline has been achieved by the organoaluminum promoted modified Beckmann rearrangement involving the oxime sulfonate of (3)-3-ethylindan-1-one .
Molecular Structure Analysis
The InChI code for 4-Ethyl-1,2,3,4-tetrahydroquinoline is 1S/C11H15N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-6,9,12H,2,7-8H2,1H3
.
Physical And Chemical Properties Analysis
4-Ethyl-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 161.25 .
Scientific Research Applications
Synthesis of Highly Substituted Tetrahydroquinolines
4-Ethyl-1,2,3,4-tetrahydroquinoline is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
Domino Reactions
Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . 4-Ethyl-1,2,3,4-tetrahydroquinoline is synthesized using these domino reactions .
Antioxidant and Corrosion Inhibitor
4-Ethyl-1,2,3,4-tetrahydroquinoline is used as an antioxidant and corrosion inhibitor . It helps in preventing the process of oxidation in a chain reaction.
Active Component in Dyes
4-Ethyl-1,2,3,4-tetrahydroquinoline is an active component in various dyes . It contributes to the color and durability of the dyes.
Pharmaceutical Applications
Tetrahydroquinoline derivatives, including 4-Ethyl-1,2,3,4-tetrahydroquinoline, are used in pharmaceutical applications . They are a key structural motif in pharmaceutical agents .
Cardiovascular Disease Treatment
1,2,3,4-Tetrahydroquinoline compounds, including 4-Ethyl-1,2,3,4-tetrahydroquinoline, are intermediates in the production of drugs used to treat cardiovascular diseases .
Safety and Hazards
The safety information for 4-Ethyl-1,2,3,4-tetrahydroquinoline includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Relevant Papers
The relevant papers retrieved include a paper on the efficient synthetic route to chiral 4-alkyl-1,2,3,4-tetrahydroquinoline . Another paper discusses the recent syntheses of 1,2,3,4-Tetrahydroquinolines .
Mechanism of Action
Target of Action
The primary target of 4-Ethyl-1,2,3,4-tetrahydroquinoline is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily that plays a pivotal role in the production of pro-inflammatory cytokines and the differentiation of CD4+T cells into Th17 cells . It is considered an attractive therapeutic target for the treatment of various diseases, including prostate cancer .
Mode of Action
4-Ethyl-1,2,3,4-tetrahydroquinoline derivatives act as inverse agonists of RORγ . They effectively inhibit the RORγ transcriptional activity and exhibit excellent selectivity against other nuclear receptor subtypes . The inhibitory potency of these compounds is elucidated through their interaction with the ligand-binding domain of RORγ .
Biochemical Pathways
It is known that the compound’s action on rorγ has a direct impact on theTh17/IL-17 pathway . This pathway is crucial for immune responses, and its modulation can have significant effects on various biological processes.
Result of Action
The action of 4-Ethyl-1,2,3,4-tetrahydroquinoline results in the inhibition of colony formation and the expression of androgen receptor (AR), AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines . Moreover, the compound effectively suppresses tumor growth in xenograft tumor models .
Action Environment
It is known that the synthesis of tetrahydroquinoline derivatives can be influenced by various factors, including the choice of catalyst .
properties
IUPAC Name |
4-ethyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-6,9,12H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGKOUAMOLNBMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,2,3,4-tetrahydroquinoline |
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